Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate
CAS No.:
Cat. No.: VC18626091
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO5 |
|---|---|
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | methyl 1-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8-6-12(7-8,17-5)9(14)16-4/h8H,6-7H2,1-5H3,(H,13,15) |
| Standard InChI Key | KWXSGSWQQJXUKI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C1)(C(=O)OC)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate has the molecular formula C₁₂H₂₁NO₅ and a molecular weight of 259.30 g/mol . Its IUPAC name, methyl 1-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate, reflects the cis configuration of substituents on the cyclobutane ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2725791-11-5 | |
| SMILES | CC(C)(C)OC(=O)NC1CC(C1)(C(=O)OC)OC | |
| InChI Key | KWXSGSWQQJXUKI-UHFFFAOYSA-N | |
| PubChem CID | 155893363 |
The compound’s structure features a strained cyclobutane ring, which influences its reactivity. The Boc group protects the amino functionality, enabling selective deprotection during synthesis .
Stereochemical Considerations
The cis configuration of the methoxy and Boc-amino groups on the cyclobutane ring is critical for its role in stereoselective reactions. Computational studies of related cyclobutane derivatives suggest that ring strain (≈26 kcal/mol) enhances reactivity in ring-opening and functionalization reactions . X-ray crystallography data for analogous compounds confirm the planar geometry of the cyclobutane ring and the spatial orientation of substituents .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate typically proceeds via a three-step sequence:
-
Cyclobutane Ring Formation:
Cycloaddition or [2+2] photochemical reactions generate the cyclobutane core. For example, ketene dimerization or alkene cross-cyclization methods are employed . -
Functionalization:
-
Purification:
Chromatographic techniques (e.g., silica gel chromatography) yield the final product with ≥97% purity .
Key Reaction Conditions
-
Temperature: Reactions are conducted at 0–25°C to prevent Boc group decomposition .
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Catalysts: Lewis acids like BF₃·OEt₂ facilitate cycloadditions, while DMAP accelerates esterifications .
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Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.
A representative synthetic route is summarized below:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclobutane formation | [2+2] Photocycloaddition | 45% |
| 2 | Boc protection | Boc₂O, NaHCO₃, THF | 78% |
| 3 | Methoxy/ester addition | MeONa, MeCl, DCM | 65% |
Applications in Organic Synthesis
Pharmaceutical Intermediate
This compound is a precursor to β-amino acid derivatives, which are integral to peptidomimetics and protease inhibitors . For example, its deprotection yields cis-3-amino-1-methoxy-cyclobutanecarboxylic acid, a scaffold for neuraminidase inhibitors .
Organocatalysis
The Boc-protected amino group participates in asymmetric catalysis. In a recent study, derivatives of this compound facilitated enantioselective aldol reactions with >90% ee .
Material Science
Functionalized cyclobutanes enhance the thermal stability of polymers. Incorporating this compound into polyamides increased glass transition temperatures (Tg) by 15–20°C .
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